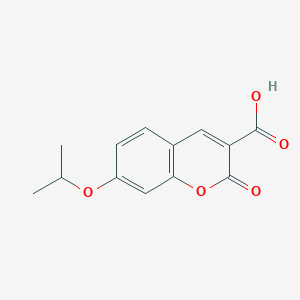
9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- typically involves the condensation of adenine with a protected form of 2-deoxy-D-ribose. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with 2-deoxy-D-ribose derivatives under acidic conditions . The reaction is followed by deprotection steps to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods due to their higher specificity and efficiency. Enzymes such as nucleoside phosphorylases and nucleoside hydrolases are used to catalyze the formation of 2’-deoxyadenosine from adenine and 2-deoxy-D-ribose .
Chemical Reactions Analysis
Types of Reactions
9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2’-deoxyinosine.
Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like ammonia, amines, and thiols are employed under basic conditions.
Major Products Formed
Oxidation: 2’-deoxyinosine
Reduction: Dihydro derivatives of 2’-deoxyadenosine
Substitution: Various substituted purine derivatives
Scientific Research Applications
9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Plays a role in DNA synthesis and repair, making it a valuable tool in molecular biology studies.
Industry: Utilized in the production of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- involves its incorporation into DNA during replication. This incorporation can lead to chain termination or mutations, thereby inhibiting DNA synthesis and cell proliferation. The compound targets DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
Adenosine: Contains a hydroxyl group at the 2’ position, making it more hydrophilic.
Inosine: Lacks an amino group at the 6-position of the purine ring.
Guanosine: Contains an additional amino group at the 2-position and a carbonyl group at the 6-position.
Uniqueness
9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- is unique due to its lack of a hydroxyl group at the 2’ position, which significantly alters its chemical properties and biological activity. This structural difference makes it a valuable tool in research and therapeutic applications .
Properties
IUPAC Name |
(2R,3R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLHIMIFXOBLFF-HSUXUTPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151266 | |
| Record name | 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116002-29-0 | |
| Record name | 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116002290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060829.png)
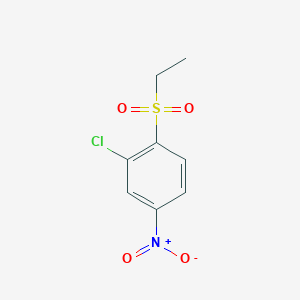
![4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine](/img/structure/B3060834.png)
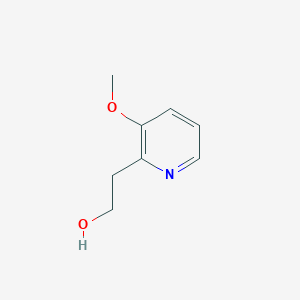
![2-{[(4-Ethylphenyl)amino]methyl}phenol](/img/structure/B3060838.png)
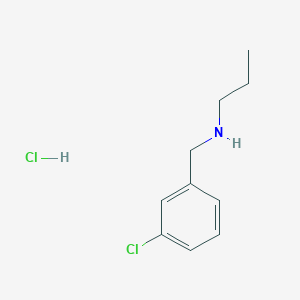
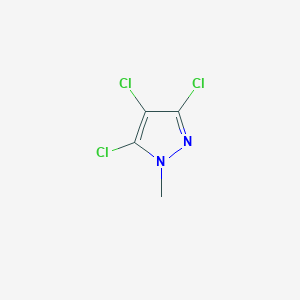
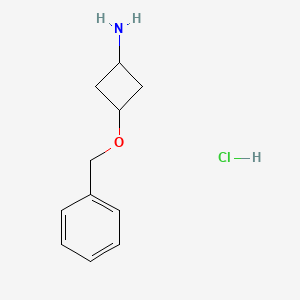
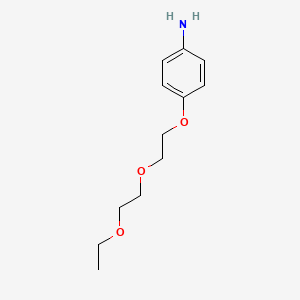
![2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-](/img/structure/B3060845.png)
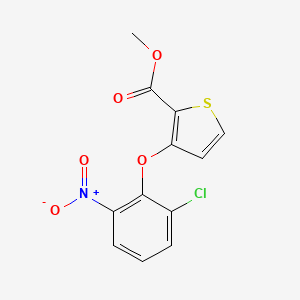
![[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid](/img/structure/B3060848.png)
![3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione](/img/structure/B3060849.png)
